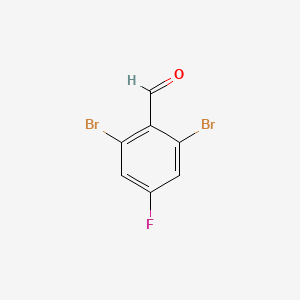

2,6-Dibromo-4-fluorobenzaldehyde

Description

BenchChem offers high-quality 2,6-Dibromo-4-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSMYJACTJXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromo-4-fluorobenzaldehyde: A Versatile Halogenated Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic ring is a cornerstone of molecular design. Halogenated benzaldehydes, in particular, serve as exceptionally versatile building blocks, offering a confluence of reactivity and structural modulation. 2,6-Dibromo-4-fluorobenzaldehyde, identified by its CAS number 938467-02-8 , is a prime example of such a strategic intermediate.[1] Its unique substitution pattern—two ortho-bromine atoms flanking a carbonyl group and a fluorine atom at the para position—presents a rich platform for complex molecular architecture. The bromine atoms provide multiple handles for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, and the aldehyde functionality serves as a versatile precursor for a myriad of chemical transformations. This guide aims to provide a comprehensive technical overview of 2,6-Dibromo-4-fluorobenzaldehyde, consolidating its known properties, outlining plausible synthetic strategies based on related compounds, and exploring its potential applications in research and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 938467-02-8 | [1] |

| Molecular Formula | C₇H₃Br₂FO | |

| Molecular Weight | 281.91 g/mol | |

| Physical Form | Solid | [2] |

| Melting Point | 86.6°C | [2] |

| Purity | Typically ≥95-97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety and Handling

2,6-Dibromo-4-fluorobenzaldehyde is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.

GHS Hazard Classification:

-

Pictogram: GHS06 (Skull and crossbones)

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H331: Toxic if inhaled

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis Strategies: A Prospective Analysis

Electrophilic Bromination of 4-Fluorobenzaldehyde

A common approach to synthesizing brominated benzaldehydes is the direct electrophilic bromination of the corresponding benzaldehyde precursor.[3] However, the introduction of two bromine atoms ortho to the aldehyde group, which is a deactivating group, presents a challenge. The reaction would likely require harsh conditions and a strong Lewis acid catalyst.

Proposed Reaction Scheme:

Caption: Plausible synthesis via electrophilic bromination.

Causality and Experimental Considerations:

-

The aldehyde group is meta-directing and deactivating, making ortho-bromination challenging. The para-fluorine atom is an ortho-, para-director but is also deactivating. The regiochemical outcome would depend on the precise reaction conditions.

-

Strong Lewis acids like FeBr₃ or AlCl₃ would be necessary to activate the bromine.

-

Over-bromination and the formation of isomeric byproducts are potential challenges that would necessitate careful control of stoichiometry and reaction time, followed by chromatographic purification.

Formylation of 1,3-Dibromo-5-fluorobenzene

An alternative and potentially more regioselective approach involves the formylation of a pre-brominated precursor. This strategy is commonly employed for the synthesis of substituted benzaldehydes.[4]

Proposed Reaction Scheme:

Caption: Synthesis via formylation of a dibromofluorobenzene.

Causality and Experimental Considerations:

-

This route offers better control over the substitution pattern.

-

The first step would involve either a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78°C) or the formation of a Grignard reagent.

-

The resulting organometallic species would then be quenched with a formylating agent such as N,N-dimethylformamide (DMF).

-

Careful control of temperature is crucial to prevent side reactions.

Spectroscopic Characterization: Predicted Features

Although experimental spectra for 2,6-Dibromo-4-fluorobenzaldehyde are not available in the reviewed literature, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: The two equivalent aromatic protons will likely appear as a singlet or a narrow multiplet, influenced by coupling to the fluorine atom. The chemical shift would be in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, around δ 185-195 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons bearing bromine atoms (C2 and C6) would be shifted upfield relative to unsubstituted benzene, while the carbon attached to the aldehyde group (C1) and the carbon bonded to fluorine (C4) would show characteristic shifts and C-F coupling.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group, typically in the range of 1680-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 and 2720 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected, showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with relative intensities of approximately 1:2:1).

-

Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).

Reactivity and Applications in Synthesis

The synthetic utility of 2,6-Dibromo-4-fluorobenzaldehyde stems from the distinct reactivity of its functional groups.

Caption: Key reactive sites and their potential transformations.

Transformations of the Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular classes. It can readily undergo:

-

Wittig reactions to form alkenes.

-

Condensation reactions with amines to form imines, which can be further reduced to secondary amines.

-

Reductive amination to directly form amines.

-

Oxidation to the corresponding carboxylic acid.

-

Nucleophilic addition of organometallic reagents to form secondary alcohols.

Reactivity of the Bromine Substituents

The two ortho-bromine atoms are prime sites for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including:

-

Suzuki coupling: Introduction of aryl or vinyl groups.

-

Sonogashira coupling: Introduction of alkynyl groups.

-

Heck coupling: Introduction of alkenyl groups.

-

Buchwald-Hartwig amination: Formation of C-N bonds.

The steric hindrance from the adjacent aldehyde group and the other bromine atom may influence the reaction rates and require careful optimization of catalysts and reaction conditions. It may also be possible to achieve selective mono- or di-substitution.

The Role of the Fluorine Atom

While less reactive in terms of substitution, the para-fluorine atom plays a crucial role in modulating the properties of downstream molecules. In drug discovery, the introduction of fluorine can:

-

Enhance metabolic stability by blocking sites of oxidative metabolism.

-

Increase binding affinity to target proteins through favorable electrostatic interactions.

-

Improve lipophilicity and membrane permeability.

The electron-withdrawing nature of the fluorine atom also influences the reactivity of the aromatic ring.

Potential Applications in Drug Discovery and Agrochemicals

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals.[5] While specific applications of 2,6-Dibromo-4-fluorobenzaldehyde are not extensively documented, its structure makes it an attractive starting material for the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The multiple points of diversity on this scaffold allow for the systematic exploration of the chemical space around a pharmacophore.

-

Novel Heterocycles: The aldehyde and bromine functionalities can be used in tandem to construct complex heterocyclic ring systems, which are common motifs in biologically active molecules.

-

Pesticides and Herbicides: The introduction of halogen atoms is a common strategy in the design of agrochemicals to enhance their efficacy and metabolic stability.[5]

Conclusion and Future Outlook

2,6-Dibromo-4-fluorobenzaldehyde is a strategically substituted aromatic aldehyde that holds significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific isomer is limited in the public domain, its structural features suggest a high degree of versatility for the construction of complex molecules. The presence of three distinct types of functional handles—an aldehyde, two reactive bromine atoms, and a property-modulating fluorine atom—makes it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. Further research into the specific reactivity and applications of this compound is warranted and will likely unveil its full potential as a key synthetic intermediate.

References

-

FAQ - LookChem. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?[Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-4-fluorobenzaldehyde

Foreword: The Strategic Importance of 2,6-Dibromo-4-fluorobenzaldehyde

In the landscape of modern drug discovery and materials science, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. The title compound, 2,6-Dibromo-4-fluorobenzaldehyde, is a highly valuable synthetic intermediate. The ortho-dibromo substitution pattern provides two reactive handles for subsequent cross-coupling reactions, enabling the construction of sterically hindered biaryl systems or the introduction of diverse functionalities. The fluorine atom at the para position can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the final molecule. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key building block, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Overview: A Two-Step Approach from 4-Fluorotoluene

The most direct and industrially scalable synthesis of 2,6-Dibromo-4-fluorobenzaldehyde commences with the readily available starting material, 4-fluorotoluene. The overall strategy is a two-step process:

-

Electrophilic Aromatic Substitution: The selective dibromination of 4-fluorotoluene to yield the key intermediate, 2,6-dibromo-4-fluorotoluene.

-

Oxidation of the Methyl Group: The conversion of the methyl group of the intermediate to the desired aldehyde functionality.

This pathway is advantageous due to the low cost of the starting material and the relatively straightforward nature of the transformations involved.

Diagram 1: Overall synthetic strategy for 2,6-Dibromo-4-fluorobenzaldehyde.

Part 1: Electrophilic Dibromination of 4-Fluorotoluene

Mechanistic Rationale and Regioselectivity

The introduction of two bromine atoms onto the 4-fluorotoluene ring is governed by the principles of electrophilic aromatic substitution (EAS). The methyl group is an activating, ortho-, para- directing group, while the fluorine atom is a deactivating, ortho-, para- directing group. The strong activating effect of the methyl group will primarily govern the regiochemical outcome. Since the para position is blocked by the fluorine atom, substitution is directed to the ortho positions (C2 and C6). The fluorine atom's deactivating inductive effect is overcome by the activating resonance effect of the methyl group, allowing for the reaction to proceed.

The reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or a combination of iron powder and iodine, which generates the active brominating agent in situ.[1][2] The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring.[3]

Experimental Protocol: Synthesis of 2,6-Dibromo-4-fluorotoluene

This protocol is based on established methods for the bromination of substituted toluenes.[1][4]

Materials:

-

4-Fluorotoluene

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Iron powder

-

Iodine (catalytic amount)

-

Sodium bisulfite solution (quenching)

-

Sodium bicarbonate solution (neutralization)

-

Anhydrous magnesium sulfate (drying)

-

Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), charge 4-fluorotoluene and glacial acetic acid.

-

Add a catalytic amount of iron powder and iodine to the stirred solution.

-

From the dropping funnel, add molecular bromine dropwise to the reaction mixture at a rate that maintains the reaction temperature below 40°C. The reaction is exothermic and will generate hydrogen bromide gas.

-

After the addition is complete, continue to stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC analysis).

-

Carefully pour the reaction mixture into an ice-water mixture.

-

Quench any unreacted bromine by the dropwise addition of a saturated sodium bisulfite solution until the reddish-brown color disappears.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,6-dibromo-4-fluorotoluene.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).

| Parameter | Typical Value |

| Purity (GC) | >98% |

| Yield | 70-85% |

| Appearance | Colorless to light yellow solid or liquid |

Table 1: Expected quantitative data for the synthesis of 2,6-dibromo-4-fluorotoluene.

Part 2: Oxidation of 2,6-Dibromo-4-fluorotoluene to 2,6-Dibromo-4-fluorobenzaldehyde

The conversion of the methyl group of 2,6-dibromo-4-fluorotoluene to a formyl group can be achieved through several methods. A common and effective strategy involves a two-step sequence: benzylic bromination followed by hydrolysis, often facilitated by a named reaction such as the Sommelet or Kröhnke oxidation.

Step 2a: Benzylic Bromination

The methyl group of 2,6-dibromo-4-fluorotoluene can be selectively brominated to the corresponding benzyl bromide using a radical initiator.

Experimental Protocol: Synthesis of 2,6-Dibromo-4-fluorobenzyl bromide

This protocol is based on standard procedures for benzylic bromination.[3][5]

Materials:

-

2,6-Dibromo-4-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide or AIBN (radical initiator)

-

Carbon tetrachloride or other suitable non-polar solvent

Procedure:

-

In a round-bottom flask, dissolve 2,6-dibromo-4-fluorotoluene in the chosen solvent.

-

Add N-bromosuccinimide and a catalytic amount of the radical initiator.

-

Reflux the mixture with vigorous stirring. The reaction can be initiated with a sunlamp if a chemical initiator is not used.

-

Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude 2,6-dibromo-4-fluorobenzyl bromide, which can be used in the next step without further purification.

Step 2b: Conversion to the Aldehyde

Two classical and reliable methods for this transformation are the Sommelet reaction and the Kröhnke oxidation.

The Sommelet reaction converts a benzyl halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[6][7][8] The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[9]

Diagram 2: Workflow for the Sommelet reaction.

Experimental Protocol: Sommelet Reaction

-

The crude 2,6-dibromo-4-fluorobenzyl bromide is dissolved in a suitable solvent, such as aqueous ethanol or chloroform.

-

Hexamine is added to the solution, and the mixture is heated to reflux.

-

After the formation of the quaternary ammonium salt is complete, the mixture is hydrolyzed, typically by the addition of water and further heating.

-

The product aldehyde is then isolated by extraction and purified by standard methods such as distillation or chromatography.

The Kröhnke oxidation is another effective method for converting an activated halide to an aldehyde.[10][11] The benzyl bromide is first reacted with pyridine to form a pyridinium salt. This salt is then treated with p-nitrosodimethylaniline, and the resulting nitrone is hydrolyzed to the aldehyde.[12]

Experimental Protocol: Kröhnke Oxidation

-

The crude 2,6-dibromo-4-fluorobenzyl bromide is dissolved in pyridine and heated to form the pyridinium salt.

-

The pyridinium salt is then reacted with p-nitrosodimethylaniline in the presence of a base.

-

The resulting nitrone is hydrolyzed with an acid to yield 2,6-dibromo-4-fluorobenzaldehyde.

-

The product is isolated by extraction and purified.

| Parameter | Typical Value |

| Purity (HPLC) | >97% |

| Yield (from toluene) | 50-70% (over two steps) |

| Appearance | White to off-white solid |

Table 2: Expected quantitative data for the synthesis of 2,6-dibromo-4-fluorobenzaldehyde.

Alternative Synthetic Route: Direct Formylation of 1,3-Dibromo-5-fluorobenzene

An alternative and elegant approach to 2,6-Dibromo-4-fluorobenzaldehyde is the direct formylation of 1,3-dibromo-5-fluorobenzene. This method utilizes organolithium chemistry, specifically a lithium-halogen exchange followed by quenching with a formylating agent.[13][14]

Mechanistic Considerations

1,3-Dibromo-5-fluorobenzene can undergo a lithium-halogen exchange reaction with an organolithium reagent such as n-butyllithium.[15][16] The resulting aryllithium species is a potent nucleophile that can react with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[13]

Diagram 3: Alternative synthesis via direct formylation.

Experimental Protocol: Direct Formylation

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,3-dibromo-5-fluorobenzene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78°C.

-

After stirring for a period to allow for complete lithium-halogen exchange, add anhydrous N,N-dimethylformamide (DMF) dropwise.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion and Outlook

This guide has detailed two robust synthetic pathways for the preparation of 2,6-Dibromo-4-fluorobenzaldehyde, a key intermediate for advanced chemical synthesis. The two-step route from 4-fluorotoluene offers a cost-effective and scalable approach, while the direct formylation of 1,3-dibromo-5-fluorobenzene provides a more convergent and elegant alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The methodologies presented here are grounded in well-established organic chemistry principles and provide a solid foundation for the successful synthesis of this valuable compound.

References

- Sommelet, M. Sur un mode de décomposition des halogénoalcoylates d’hexaméthylène – tétramine. Compt. Rend.1913, 157, 852–854.

- Grokipedia. Sommelet reaction. (n.d.).

- Organic Reactions. The Sommelet Reaction. (n.d.).

- Name Reactions in Organic Synthesis. Sommelet Reaction. (n.d.).

- SynArchive. Sommelet Reaction. (2024).

- LookChem.

- PrepChem.com. Synthesis of 2-bromo-4-fluorotoluene. (n.d.).

- ResearchGate. Application of Kröhnke oxidation for synthesis of dialdehyde. (n.d.).

- Wikipedia. Kröhnke pyridine synthesis. (2023).

- Organic Chemistry Portal.

- Google Patents. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene. (1983).

- YouTube. Krohnke Aldehyde synthesis | All Name Reactions in 20 Minutes | Target CSIR NET 2024. (2024).

- Google Patents.

- BenchChem.

- CHIMIA.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. (n.d.).

- Chemistry LibreTexts. 19.

- ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. (2010).

- YouTube. meta-Fluorotoluene Synthesis. (2014).

- Alfa Chemical. China 2,6-Dibromo-4-Fluorotoluene CAS NO: 906649-94-3 Manufacturers. (n.d.).

- Organic Syntheses. 3-bromo-4-aminotoluene. (n.d.).

- LookChem. Cas 1435-51-4,1,3-Dibromo-5-fluorobenzene. (n.d.).

- Sigma-Aldrich. 1,3-Dibromo-5-fluorobenzene 97. (n.d.).

- PubMed Central. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. (2022).

- Google Patents. US3528899A - Method of brominating the side chain of an alkyl benzene. (1970).

- The Royal Society of Chemistry.

- Chemistry LibreTexts. 16.

- MDPI.

- ResearchGate.

- ChemicalBook. 1,3-Dibromo-5-fluorobenzene | 1435-51-4. (n.d.).

- CSUB. Lab 9: Addition of Bromine to trans-Cinnamic Acid. (n.d.).

Sources

- 1. prepchem.com [prepchem.com]

- 2. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]

- 3. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. organicreactions.org [organicreactions.org]

- 9. synarchive.com [synarchive.com]

- 10. Kröhnke Oxidation - Chempedia - LookChem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. Formylation - Common Conditions [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Cas 1435-51-4,1,3-Dibromo-5-fluorobenzene | lookchem [lookchem.com]

2,6-Dibromo-4-fluorobenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2,6-Dibromo-4-fluorobenzaldehyde for Advanced Research and Development

Abstract

2,6-Dibromo-4-fluorobenzaldehyde is a key halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its distinct substitution pattern, featuring two ortho-bromine atoms and a para-fluorine atom relative to the aldehyde, provides a unique combination of reactivity and functionality. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility for professionals in drug discovery and materials science. We will delve into its molecular characteristics, reactivity profile, and essential safety protocols, providing a technical resource for its effective application in the laboratory.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its successful application in synthetic chemistry. These parameters dictate reaction stoichiometry, purification strategies, and storage conditions.

Molecular Formula and Weight

The elemental composition of 2,6-Dibromo-4-fluorobenzaldehyde is defined by the following:

This information is the cornerstone for all quantitative experimental design, including molar calculations for reaction setups and yield determination.

Key Physicochemical Data

The physical and chemical properties of 2,6-Dibromo-4-fluorobenzaldehyde are summarized in the table below. These data are essential for selecting appropriate solvents, predicting reaction kinetics, and establishing safe handling procedures.

| Property | Value | Source(s) |

| CAS Number | 938467-02-8 | [1][3][4] |

| Appearance | Yellow solid | [1] |

| Melting Point | 86.6-87.4 °C | [1] |

| Boiling Point | 277.8 ± 35.0 °C (Predicted) | [1] |

| Density | 2.047 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | Typically ≥95% | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][3] |

Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.

Synthesis and Reactivity Insights

Synthetic Strategy

The synthesis of 2,6-Dibromo-4-fluorobenzaldehyde, while not detailed in the provided sources, can be logically inferred from standard aromatic chemistry principles. A plausible synthetic route involves the selective ortho-dibromination of 4-fluorobenzaldehyde. The fluorine atom is an ortho-, para- director; however, the aldehyde group is a meta-director and deactivating. The synthesis therefore requires carefully chosen conditions to favor bromination at the positions ortho to the aldehyde, potentially involving a protective group strategy or specific Lewis acid catalysis to control regioselectivity.

The general workflow for such a synthesis is outlined below.

Caption: A high-level workflow for the synthesis of 2,6-Dibromo-4-fluorobenzaldehyde.

Reactivity Profile

The molecule's reactivity is governed by its functional groups:

-

Aldehyde Group: This group is a versatile handle for transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, oximes, and alkenes (via Wittig-type reactions).

-

Bromo Substituents: The two bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions.

-

Fluoro Substituent: The electron-withdrawing fluorine atom modulates the electronics of the aromatic ring and can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in medicinal chemistry.

Applications in Research and Industry

2,6-Dibromo-4-fluorobenzaldehyde is a valuable building block used as an intermediate in the synthesis of more complex molecules.[1] Its primary applications are in the development of:

-

Pharmaceuticals: It serves as a starting material for synthesizing active pharmaceutical ingredients (APIs), particularly antibacterial drugs.[1] The specific arrangement of halogens and the aldehyde functionality allows for the construction of novel scaffolds for drug candidates.

-

Agrochemicals: It is utilized in the creation of new pesticides and herbicides.[1]

-

Dyes and Pigments: The aromatic core can be elaborated into various chromophores for use in dyes and pigments.[1]

Safety, Handling, and Storage

Due to its toxicity, strict adherence to safety protocols is mandatory when handling 2,6-Dibromo-4-fluorobenzaldehyde.

Hazard Identification

The compound is classified under GHS06 for acute toxicity.[3] Key hazard statements include:

The signal word for this chemical is "Danger" .[3]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.

-

If there is a risk of significant dust generation, use appropriate respiratory protection.

-

-

Procedures: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Ensure containers are kept tightly closed when not in use.

Storage Protocol

Store in a cool, dry, and well-ventilated area away from incompatible substances. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 2-8°C to maintain its stability and purity.[1][3]

References

-

2,6-Dibromo-4-fluorobenzaldehyde - ChemBK. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2,6-Dibromo-4-fluorobenzaldehyde in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-Dibromo-4-fluorobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and a robust experimental framework for determining the solubility of this compound in various common laboratory solvents.

Introduction to 2,6-Dibromo-4-fluorobenzaldehyde

2,6-Dibromo-4-fluorobenzaldehyde is a halogenated aromatic aldehyde with the chemical formula C₇H₃Br₂FO.[1] Its structure, featuring a polar carbonyl group and lipophilic bromine and fluorine substituents on the benzene ring, dictates its solubility behavior. While specific solubility data is not extensively documented, one source suggests it has good solubility in organic solvents.[1] Understanding its solubility is crucial for a variety of applications, including organic synthesis, reaction optimization, purification, and formulation development.[1][2]

Table 1: Physicochemical Properties of 2,6-Dibromo-4-fluorobenzaldehyde and Related Compounds

| Property | 2,6-Dibromo-4-fluorobenzaldehyde | Benzaldehyde (for comparison) | Notes |

| Molecular Formula | C₇H₃Br₂FO | C₇H₆O | - |

| Molecular Weight | 281.91 g/mol | 106.12 g/mol | The higher molecular weight and presence of heavy bromine atoms in the target compound may influence its solubility compared to the parent benzaldehyde. |

| Appearance | Yellow solid[1] | Colorless liquid[3] | The solid state at room temperature indicates stronger intermolecular forces in the crystal lattice that must be overcome by the solvent. |

| Melting Point | Approximately 56-58 °C[1] | -26 °C[3] | A higher melting point suggests greater energy is required to break the crystal lattice, which can impact solubility. |

| General Solubility | Stated to have good solubility in organic solvents.[1] | Slightly polar, making it more soluble in polar solvents like alcohols and ethers; generally considered insoluble in water.[3] | The "like dissolves like" principle will be a key predictor of solubility. |

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is the foundational principle for predicting solubility.[4] This means that substances with similar polarities are more likely to be soluble in one another. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For 2,6-Dibromo-4-fluorobenzaldehyde, the key structural features influencing its solubility are:

-

The Aldehyde Group (-CHO): The carbonyl group is polar, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This imparts some degree of polarity to the molecule.

-

The Benzene Ring: The aromatic ring is nonpolar and contributes to van der Waals forces.

-

Halogen Substituents (Br and F): The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity and its ability to engage in dipole-dipole interactions. However, their presence also increases the molecular size and surface area, enhancing nonpolar characteristics.

Given this structure, 2,6-Dibromo-4-fluorobenzaldehyde is expected to be a somewhat polar molecule. Its solubility will therefore be highest in solvents of similar polarity.

Predicted Solubility in Common Laboratory Solvents

Based on the principles of "like dissolves like," we can predict the solubility of 2,6-Dibromo-4-fluorobenzaldehyde in various classes of solvents.

Table 2: Predicted Solubility of 2,6-Dibromo-4-fluorobenzaldehyde and Properties of Common Solvents

| Solvent | Class | Relative Polarity[5][6] | Dielectric Constant[7][8] | Predicted Solubility of 2,6-Dibromo-4-fluorobenzaldehyde | Rationale |

| Water (H₂O) | Polar Protic | 1.000[5] | 80.1 | Very Low to Insoluble | The large, nonpolar aromatic ring and heavy halogen atoms will likely dominate over the polarity of the aldehyde group, leading to poor solubility in highly polar water.[3] |

| Methanol (CH₃OH) | Polar Protic | 0.762[5] | 32.7 | Moderate to High | Methanol's polarity is suitable for interacting with the aldehyde group, and its small alkyl chain is less disruptive to solute-solvent interactions. |

| Ethanol (C₂H₅OH) | Polar Protic | 0.654[5] | 24.5 | Moderate to High | Similar to methanol, ethanol should be a good solvent. |

| Acetone (C₃H₆O) | Polar Aprotic | 0.355[5] | 20.7 | High | Acetone's polarity is well-matched to the polar nature of the aldehyde group, and it can effectively solvate the molecule. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 0.309[5] | 9.1 | High | As a halogenated solvent, it is likely to have favorable interactions with the halogenated benzaldehyde. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207[5] | 7.6 | High | THF is a good solvent for a wide range of organic compounds and is expected to dissolve 2,6-Dibromo-4-fluorobenzaldehyde readily. |

| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | 0.228[5] | 6.0 | Moderate to High | Its moderate polarity should be effective in dissolving the compound. |

| Toluene (C₇H₈) | Nonpolar | 0.099[5] | 2.4 | Moderate | The aromatic nature of toluene will have favorable π-stacking interactions with the benzene ring of the solute. |

| Hexane (C₆H₁₄) | Nonpolar | 0.009[5] | 1.9 | Low | The significant difference in polarity between the highly nonpolar hexane and the somewhat polar solute will likely result in poor solubility. |

| Diethyl Ether (C₄H₁₀O) | Nonpolar | 0.117[5] | 4.3 | Moderate to High | While considered relatively nonpolar, the ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution of the aldehyde. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2,6-Dibromo-4-fluorobenzaldehyde.

Materials and Equipment

-

2,6-Dibromo-4-fluorobenzaldehyde

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,6-Dibromo-4-fluorobenzaldehyde to a known volume or mass of the selected solvent in a vial. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of known concentrations of 2,6-Dibromo-4-fluorobenzaldehyde in the chosen solvent.

-

Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Caption: Experimental workflow for determining the solubility of 2,6-Dibromo-4-fluorobenzaldehyde.

Data Interpretation and Application

The obtained solubility data is invaluable for:

-

Reaction Chemistry: Selecting an appropriate solvent that dissolves reactants to a sufficient concentration for an efficient reaction.

-

Crystallization and Purification: Choosing a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is critical for developing stable and bioavailable drug products.

-

Chromatography: Selecting appropriate mobile phases for chromatographic separations.

Caption: Key factors influencing the solubility of 2,6-Dibromo-4-fluorobenzaldehyde.

Conclusion

While specific, publicly available quantitative solubility data for 2,6-Dibromo-4-fluorobenzaldehyde is scarce, a thorough understanding of its chemical structure and the principles of solubility allows for reliable predictions of its behavior in common laboratory solvents. It is anticipated that this compound will exhibit good solubility in moderately polar to polar aprotic solvents and limited solubility in highly polar (aqueous) and nonpolar hydrocarbon solvents. For precise applications, the experimental protocol provided in this guide offers a robust framework for determining accurate solubility data, empowering researchers to optimize their processes and advance their scientific objectives.

References

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Vertex AI Search. (n.d.). Solvents and Polarity.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemBK. (2024, April 9). 2,6-Dibromo-4-fluorobenzaldehyde.

- Solubility of Things. (n.d.). Benzaldehyde.

- MDPI. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- ResearchGate. (2025, October 10). (PDF)

- Sigma-Aldrich. (2025, October 15).

- Sigma-Aldrich. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde 96 537013-51-7.

- ChemScene. (n.d.). 2,4-Dibromo-6-fluorobenzaldehyde | 205683-34-7.

- PubChem. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290.

- Fisher Scientific. (2024, April 1).

- Thermo Fisher Scientific. (2025, October 30).

- Fisher Scientific. (2021, December 25).

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF.

- PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Fluorobenzaldehyde in Organic Solvents.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-4-fluorobenzaldehyde | 59142-68-6.

- ChemicalBook. (2025, September 25). 4-Fluorobenzaldehyde | 459-57-4.

Sources

- 1. 2,6-Dibromo-4-fluorobenzaldehyde [chembk.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. chemicool.com [chemicool.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dibromo-4-fluorobenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Dibromo-4-fluorobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this complex aromatic aldehyde through a detailed interpretation of its theoretical NMR spectra. The principles and methodologies discussed herein are foundational for the structural characterization of novel chemical entities.

Introduction: The Crucial Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. For drug development professionals, rapid and accurate structural confirmation of synthesized compounds is paramount, and NMR is the gold standard for this purpose. This guide will delve into the theoretical ¹H and ¹³C NMR spectra of 2,6-Dibromo-4-fluorobenzaldehyde, a molecule with a substitution pattern that presents an interesting case for spectral interpretation due to the interplay of various electronic and steric effects.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2,6-Dibromo-4-fluorobenzaldehyde is predicted to exhibit two main signals: one for the aldehyde proton and another for the aromatic protons. The interpretation of these signals requires an understanding of chemical shifts, spin-spin coupling, and the influence of substituents on the aromatic ring.

Key Features of the Predicted ¹H NMR Spectrum:

-

Aldehyde Proton (CHO): The proton of the aldehyde group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[1][2][3] This significant deshielding is a result of the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.[3][4] The ortho-dibromo substitution may further influence this chemical shift.[3]

-

Aromatic Protons (Ar-H): The two chemically equivalent protons on the aromatic ring (at C-3 and C-5) are expected to resonate as a doublet. The chemical shift will be influenced by the electron-withdrawing effects of the two bromine atoms and the fluorine atom. The most significant feature of this signal will be its multiplicity, which arises from coupling to the ¹⁹F nucleus. A characteristic three-bond coupling (³JH-F) is anticipated, resulting in a doublet. The magnitude of this coupling constant is typically in the range of 5-10 Hz.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 10.3 | Singlet (s) | - |

| Ar-H (H-3, H-5) | 7.8 | Doublet (d) | ³JH-F ≈ 8 |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 2,6-Dibromo-4-fluorobenzaldehyde is predicted to show four signals for the aromatic carbons and one for the carbonyl carbon. The chemical shifts are influenced by the substituents, and the carbon atoms coupled to fluorine will exhibit splitting.[5][6]

Key Features of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 185-195 ppm.[7][8][9][10]

-

Aromatic Carbons:

-

C-F (C-4): This carbon will appear as a doublet due to a large one-bond coupling constant (¹JC-F), typically in the range of 240-260 Hz.[6][11][12] Its chemical shift will be significantly influenced by the directly attached fluorine atom.

-

C-Br (C-2, C-6): These two equivalent carbons will appear as a single peak. The chemical shift will be influenced by the attached bromine atoms.

-

C-H (C-3, C-5): These two equivalent carbons will appear as a doublet due to a two-bond coupling with the fluorine atom (²JC-F), which is typically around 20-25 Hz.[12][13]

-

C-CHO (C-1): This carbon will exhibit a small three-bond coupling to the fluorine atom (³JC-F).

-

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 190 | Doublet (d) | ⁴JC-F ≈ 2-4 |

| C-1 | 135 | Triplet (t) (due to coupling with H-3 and H-5) | ³JC-F ≈ 5-8 |

| C-2, C-6 | 120 | Doublet (d) | ³JC-F ≈ 3-5 |

| C-3, C-5 | 118 | Doublet (d) | ²JC-F ≈ 20-25 |

| C-4 | 165 | Doublet (d) | ¹JC-F ≈ 250 |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following is a generalized protocol for the acquisition of high-quality NMR data for a compound such as 2,6-Dibromo-4-fluorobenzaldehyde.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 2,6-Dibromo-4-fluorobenzaldehyde.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[14] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[14]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Data Interpretation and Structural Confirmation

The acquired spectra should be processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts, multiplicities, and coupling constants of the observed signals should be compared with the predicted values.

-

¹H NMR: The integration of the aromatic proton signal relative to the aldehyde proton signal should be 2:1. The doublet splitting pattern of the aromatic protons will confirm the coupling to the fluorine atom.

-

¹³C NMR: The presence of a large doublet for the carbon at the 4-position will be a definitive indicator of the C-F bond. The other C-F couplings, although smaller, will further support the structural assignment.

Caption: Key ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings in 2,6-Dibromo-4-fluorobenzaldehyde.

Conclusion

This technical guide has provided a detailed theoretical framework for the ¹H and ¹³C NMR spectral analysis of 2,6-Dibromo-4-fluorobenzaldehyde. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by leveraging predictive models based on substituent effects, researchers can confidently approach the structural elucidation of this and other similarly complex molecules. The provided experimental protocol offers a practical starting point for obtaining high-quality NMR data, which is essential for unambiguous structural confirmation in the fields of chemical research and drug development.

References

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. acdlabs.com [acdlabs.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. NMR 溶剂 [sigmaaldrich.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,6-Dibromo-4-fluorobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2,6-Dibromo-4-fluorobenzaldehyde (C₇H₃Br₂FO). As a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, rigorous quality control and structural verification are paramount.[1] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular identity and purity of this compound. This document details the theoretical basis for its IR spectrum, predicts the key absorption bands based on its functional groups, provides a validated experimental protocol for data acquisition, and offers expert guidance on spectral interpretation for researchers, scientists, and drug development professionals.

Introduction: The Role of IR Spectroscopy in Synthetic Chemistry

2,6-Dibromo-4-fluorobenzaldehyde is a polysubstituted aromatic aldehyde. Its molecular architecture, featuring a reactive aldehyde group and a heavily substituted benzene ring, makes it a versatile building block. The precise arrangement of the bromo and fluoro substituents dictates its reactivity and the ultimate structure of its derivatives.

In a research and development or manufacturing setting, confirming the identity of such a starting material is a critical first step. Infrared spectroscopy is an ideal tool for this purpose. By measuring the vibrations of molecular bonds, which absorb infrared radiation at specific frequencies, an IR spectrum provides a unique "fingerprint" of a molecule.[2] For a compound like 2,6-Dibromo-4-fluorobenzaldehyde, IR spectroscopy can unequivocally confirm the presence of the essential aldehyde carbonyl (C=O) group, the aromatic ring, and the carbon-halogen bonds, thereby verifying the integrity of the molecular structure.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that correspond to distinct absorption bands in the spectrum.

Figure 1: Chemical structure of 2,6-Dibromo-4-fluorobenzaldehyde.

The primary functional groups to consider are:

-

Aldehyde Group (-CHO): The C=O and C-H bonds will produce highly characteristic signals.

-

Aromatic Ring (Tetrasubstituted Benzene): The aromatic C=C and C-H bonds will have distinct absorptions.

-

Carbon-Fluorine Bond (Aryl-F): This bond gives a strong, characteristic absorption.

-

Carbon-Bromine Bonds (Aryl-Br): These bonds absorb in the low-frequency fingerprint region.

Predictive IR Spectrum Analysis: A Region-by-Region Interpretation

An IR spectrum is typically analyzed in two main parts: the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The diagnostic region contains bands that are often unique to specific functional groups, while the fingerprint region contains a complex pattern of absorptions unique to the molecule as a whole.[2]

Diagnostic Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region is paramount for the initial identification of the key functional groups.

-

Aromatic C-H Stretching (ν C-H): The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear as weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][4] The presence of a signal in this area is a strong indicator of an unsaturated (aromatic or alkene) system.

-

Aldehyde C-H Stretching (ν C-H): This is one of the most definitive signals for an aldehyde. It manifests as a pair of weak to medium bands, often referred to as a Fermi doublet, in the region of 2830-2695 cm⁻¹ .[5] A particularly diagnostic peak is often observed around 2720 cm⁻¹ .[5][6] The appearance of this signal, in conjunction with a strong carbonyl peak, is conclusive evidence for an aldehyde functional group.

-

Carbonyl C=O Stretching (ν C=O): The C=O double bond stretch is one of the strongest and most prominent absorptions in the IR spectrum.[7] For an aromatic aldehyde, where the carbonyl is conjugated with the benzene ring, this band is expected to appear in the range of 1710-1685 cm⁻¹ .[5][8] Conjugation delocalizes the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency compared to a saturated aldehyde (which appears at 1740-1720 cm⁻¹).[7][9]

-

Aromatic C=C Stretching (ν C=C): The stretching vibrations within the benzene ring typically produce a series of medium to sharp bands in the 1600-1400 cm⁻¹ region.[3] One can expect to see characteristic peaks around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[3][10]

Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of structural information from complex bending and stretching vibrations. While individual assignments can be challenging, key absorptions related to the carbon-halogen bonds are found here.

-

Carbon-Fluorine Stretching (ν C-F): The C-F bond in aryl fluorides produces a very strong and intense absorption. This band is typically located in the 1300-1000 cm⁻¹ range.[11] This strong signal is a key identifier for the fluorine substituent on the ring.

-

Aromatic C-H Out-of-Plane Bending (γ C-H): The out-of-plane ("oop") C-H bending vibrations give rise to strong bands in the 900-675 cm⁻¹ region.[3] The exact position of these bands is highly sensitive to the substitution pattern on the aromatic ring. For the 1,2,4,6-substitution pattern of this molecule, a specific pattern of bands would be expected, though a detailed analysis often requires comparison with reference spectra or computational modeling.

-

Carbon-Bromine Stretching (ν C-Br): The C-Br stretching vibration occurs at a much lower frequency due to the larger mass of the bromine atom. This band is expected in the 690-515 cm⁻¹ range.[4][12] Its observation can be complicated by overlap with other fingerprint region absorptions, but its presence is consistent with the proposed structure.

Summary of Expected IR Absorptions

The anticipated vibrational frequencies for 2,6-Dibromo-4-fluorobenzaldehyde are summarized below for quick reference.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Region |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Diagnostic |

| 2830 - 2695 | Aldehyde C-H Stretch (Fermi Doublet) | Weak to Medium | Diagnostic |

| 1710 - 1685 | Aldehyde C=O Stretch (Conjugated) | Strong, Sharp | Diagnostic |

| 1600 - 1585 | Aromatic C=C Ring Stretch | Medium | Diagnostic |

| 1500 - 1400 | Aromatic C=C Ring Stretch | Medium | Diagnostic |

| 1300 - 1000 | Aryl C-F Stretch | Strong | Fingerprint |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | Fingerprint |

| 690 - 515 | Aryl C-Br Stretch | Medium | Fingerprint |

Recommended Experimental Protocol: FTIR using KBr Pellet Method

For obtaining a high-quality IR spectrum of a solid sample like 2,6-Dibromo-4-fluorobenzaldehyde, the Potassium Bromide (KBr) pellet method is a robust and widely accepted standard.

Causality: KBr is selected as the matrix material because it is transparent to infrared radiation in the standard mid-IR range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample, reducing scattering effects. The goal is to disperse the solid sample uniformly within the KBr matrix to allow IR radiation to pass through and be absorbed by the sample molecules.

Step-by-Step Protocol

-

Preparation: Ensure the sample of 2,6-Dibromo-4-fluorobenzaldehyde is dry. Place a small amount (1-2 mg) into a clean agate mortar.

-

Matrix Addition: Add approximately 100-200 mg of spectroscopy-grade KBr powder to the mortar. Expert Insight: KBr is hygroscopic. Any absorbed water will show broad O-H stretching bands (~3400 cm⁻¹) and a bending band (~1640 cm⁻¹), potentially obscuring sample features. It is critical to use KBr that has been stored in a desiccator or dried in an oven prior to use.

-

Grinding: Gently grind the sample and KBr together with the pestle for 2-3 minutes. The objective is to create a fine, homogenous powder with a particle size small enough to minimize light scattering (<2 µm). The mixture should appear as a uniform, slightly cloudy powder.

-

Pellet Pressing: Transfer a portion of the mixture into the collar of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: With the sample holder empty, collect a background spectrum. This measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Scan: Place the KBr pellet in the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Figure 2: Standard workflow for IR analysis via the KBr pellet method.

Conclusion: Key Identifiers for Structural Verification

The infrared spectrum of 2,6-Dibromo-4-fluorobenzaldehyde provides a definitive method for its identification. A Senior Application Scientist would confirm the structure by verifying the presence of the following key features in order of importance:

-

A strong, sharp absorption band between 1710-1685 cm⁻¹ , characteristic of the conjugated aldehyde C=O stretch.

-

Weak but distinct C-H stretching absorptions between 2830-2695 cm⁻¹ , confirming the aldehyde group.

-

A strong, intense band in the 1300-1000 cm⁻¹ region, indicative of the aryl C-F bond.

-

Multiple bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, confirming the aromatic system.

-

Absorptions in the low-frequency region (<700 cm⁻¹ ) consistent with C-Br vibrations.

The collective presence of these bands provides a high-confidence confirmation of the molecular identity of 2,6-Dibromo-4-fluorobenzaldehyde, making IR spectroscopy an indispensable tool for quality control in its application in research and industry.

References

-

University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Berkeley Learning Hub. (2025, March 4). Aldehyde IR Spectra Analysis. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

NC State University Libraries - OpenStax adaptation. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,6-Dibromo-4-fluorobenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde Vapor Phase IR Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Fluoro-4-bromobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Welcome to the NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Santa Cruz (UCSC) Chemistry. (n.d.). IR Tables. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2,4-Dibromo-1-fluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, 4-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. scribd.com [scribd.com]

Mass spectrometry (MS) analysis of 2,6-Dibromo-4-fluorobenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2,6-Dibromo-4-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of 2,6-Dibromo-4-fluorobenzaldehyde (DBFA), an important intermediate in organic synthesis. Recognizing the distinct analytical challenges posed by this halogenated aromatic aldehyde, we present two complementary, field-proven methodologies designed for researchers, scientists, and drug development professionals. The first approach leverages Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for robust structural elucidation through the interpretation of its unique fragmentation patterns and characteristic dibromo-isotopic signature. The second method employs Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS) for sensitive and accurate quantification, particularly in complex matrices. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and synthesizes the data into a cohesive analytical workflow.

Introduction

The Analyte: 2,6-Dibromo-4-fluorobenzaldehyde (DBFA)

2,6-Dibromo-4-fluorobenzaldehyde is a synthetic organic compound increasingly utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its trifunctionalized aromatic ring offers versatile handles for further chemical modification. A thorough understanding of its analytical behavior is paramount for reaction monitoring, purity assessment, and quality control.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₂FO | [1] |

| Molecular Weight | 281.91 g/mol | |

| Appearance | Yellow solid | [1] |

| Key Structural Features | Aromatic aldehyde, two bromine atoms, one fluorine atom | |

| Solubility | Soluble in common organic solvents | [1] |

Analytical Imperatives

In a drug development context, the precise characterization of intermediates like DBFA is non-negotiable. Mass spectrometry serves as the primary tool to:

-

Confirm Molecular Identity: Unequivocally verify the molecular weight and elemental composition.

-

Elucidate Structure: Provide evidence of the core structure through controlled fragmentation.

-

Profile Impurities: Detect and identify process-related impurities or degradation products.

-

Quantify Analyte: Accurately measure concentration in reaction mixtures or final formulations.

Strategic Overview of MS Approaches

No single MS technique optimally addresses all analytical requirements. Therefore, this guide details a dual-pronged strategy:

-

Structural Confirmation via GC-EI-MS: Utilizes a hard ionization technique to generate a reproducible and information-rich fragmentation pattern, which acts as a structural fingerprint.

-

Quantification via LC-APCI-MS: Employs a soft ionization technique to preserve the molecular ion, maximizing sensitivity and specificity for quantitative analysis.

Foundational Principles: Ionization Strategy

The choice of ionization source is the most critical decision in designing an MS experiment. It dictates whether the resulting spectrum will be rich in structural fragments or dominated by an intact molecular ion.

Rationale for Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV).[2] This process imparts significant internal energy, leading to extensive and predictable fragmentation.[2][3] For DBFA, EI is the method of choice for initial identification because:

-

Structural Fingerprint: It produces a complex, reproducible fragmentation pattern that is highly specific to the molecule's structure.

-

Library Matching: The resulting spectra can be compared against established spectral libraries for confident identification.

-

Volatility: As a relatively small organic molecule, DBFA is amenable to the vaporization required for GC introduction and EI analysis.[4][5]

Rationale for Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique ideal for analyzing compounds of low to moderate polarity that are thermally stable.[6][7] Unlike Electrospray Ionization (ESI), which requires the analyte to be ionized in solution, APCI ionizes the analyte in the gas phase through proton transfer from reagent gas ions.[7][8] This makes APCI particularly well-suited for DBFA quantification because:

-

Broad Applicability: It effectively ionizes less polar molecules that may yield a weak response with ESI.[6][7]

-

High Sensitivity: It typically generates a strong signal for the protonated molecule, [M+H]⁺, with minimal fragmentation, concentrating the ion current into a single species for excellent sensitivity.

-

LC Compatibility: It interfaces seamlessly with standard HPLC flow rates, making it robust for high-throughput quantitative workflows.[6]

Method I: Structural Elucidation via GC-EI-MS

This method is the gold standard for confirming the identity and structure of DBFA.

Experimental Design & Causality

The volatility of DBFA allows for its separation from non-volatile impurities using Gas Chromatography. Following separation, the analyte enters the EI source. The 70 eV ionization energy is a long-standing convention that provides sufficient energy to create a rich fragmentation pattern while ensuring that the patterns are consistent and comparable across different instruments.[9]

Detailed Experimental Protocol: GC-EI-MS

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL of 2,6-Dibromo-4-fluorobenzaldehyde in high-purity dichloromethane.

-

Prepare a working solution by diluting the stock solution to 10 µg/mL with dichloromethane.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Standard GC system with a split/splitless injector.

-

Mass Spectrometer: Quadrupole or Ion Trap MS with an EI source.

-

The table below outlines a validated set of starting parameters.

-

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides excellent separation for a wide range of semi-volatile organic compounds. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing optimal chromatographic resolution. |

| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. | Separates the analyte from solvent and potential impurities. |

| Ionization Mode | Electron Ionization (EI) | To induce fragmentation for structural analysis. |

| Ionization Energy | 70 eV | Industry standard for reproducible fragmentation and library matching.[9] |

| Source Temp. | 230 °C | Maintains the analyte in the gas phase and prevents contamination. |

| Scan Range | m/z 50-350 | Covers the molecular ion and all significant fragments. |

Data Interpretation: The Isotopic Signature

The most telling feature in the mass spectrum of DBFA is the isotopic pattern caused by its two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). For a molecule containing two bromine atoms, this results in a characteristic triplet of peaks (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated species.

| Ion Cluster | Description | Expected m/z Values | Expected Intensity Ratio |

| [M]•⁺ | Molecular Ion (C₇H₃⁷⁹Br₂FO)•⁺ | 280, 282, 284 | ~ 1:2:1 |

| [M-CHO]⁺ | Loss of formyl group (C₆H₃⁷⁹Br₂F)⁺ | 252, 254, 256 | ~ 1:2:1 |

Predicted Fragmentation Pathway

Under EI conditions, the DBFA molecular ion will undergo a series of predictable fragmentation events.

Caption: Predicted EI fragmentation pathway for DBFA.

-